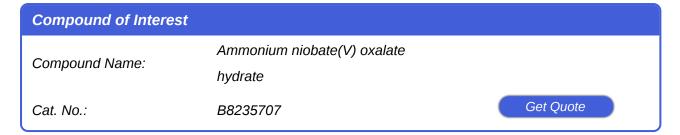


# Synthesis and Characterization of Ammonium Niobate(V) Oxalate Hydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**Ammonium niobate(V) oxalate hydrate**, with the chemical formula (NH<sub>4</sub>)<sub>3</sub>NbO(C<sub>2</sub>O<sub>4</sub>)<sub>3</sub>·H<sub>2</sub>O, is a key precursor in the synthesis of various niobium-based materials.[1][2] Its high aqueous solubility, low toxicity, and stability under ambient conditions make it an ideal starting material for applications in catalysis, ceramics, superconductors, and piezoelectric devices.[2][3] This technical guide provides an in-depth overview of the synthesis and characterization of this versatile compound.

# Synthesis of Ammonium Niobate(V) Oxalate Hydrate

The synthesis of **ammonium niobate(V) oxalate hydrate** typically involves the reaction of niobium pentoxide (Nb<sub>2</sub>O<sub>5</sub>) with oxalic acid and an ammonium salt.[3][4] The process generally follows a multi-step procedure that includes the formation of a hydrated niobium oxide intermediate.

## **Experimental Protocol**

A common method for the synthesis of **ammonium niobate(V) oxalate hydrate** is outlined below.[1][4]

#### Materials:

Niobium pentoxide (Nb<sub>2</sub>O<sub>5</sub>)



- Potassium bisulfate (KHSO<sub>4</sub>) or Sodium hydrogen sulfate (NaHSO<sub>4</sub>)
- Oxalic acid (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>)
- Ammonium oxalate ((NH<sub>4</sub>)<sub>2</sub>C<sub>2</sub>O<sub>4</sub>)
- Deionized water
- Hot plate with magnetic stirrer
- Beakers and other standard laboratory glassware
- Filtration apparatus
- Drying oven

#### Procedure:

- Fusion: Mix niobium pentoxide with potassium bisulfate in a 1:7 weight ratio in a platinum or porcelain crucible.[5] Heat the mixture until a clear, molten fusion is achieved.
- Dissolution and Precipitation: After cooling, crush the solidified mass and dissolve it in hot deionized water. This step leads to the precipitation of hydrated niobium oxide.
- Washing: Filter the hydrated niobium oxide precipitate and wash it thoroughly with hot water to remove impurities.[5]
- Complexation: Prepare a solution of oxalic acid and ammonium oxalate in a 1:1 molar ratio in deionized water.[4] Add the washed hydrated niobium oxide to this solution.
- Evaporation and Crystallization: Gently heat the solution and stir until the hydrated niobium oxide dissolves completely. Slowly evaporate the solution to precipitate the ammonium niobate(V) oxalate hydrate crystals.[4]
- Drying: Filter the crystals and dry them in an oven at approximately 70°C for 24 hours.[4] The final product is a white crystalline powder.[6]





# **Characterization of Ammonium Niobate(V) Oxalate Hydrate**

A variety of analytical techniques are employed to characterize the structure, composition, and thermal properties of the synthesized **ammonium niobate(V) oxalate hydrate**.

## Thermal Analysis (TGA/DTG and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of the compound. The decomposition occurs in a stepwise manner, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide.[1][7]

Typical TGA/DSC Experimental Parameters:

Atmosphere: Argon or air[7]

Heating Rate: 5 °C/min[7]

Temperature Range: Room temperature to 900 °C[1]

## X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystalline structure of the compound. The XRD pattern of **ammonium niobate(V) oxalate hydrate** shows characteristic peaks that can be matched with standard data (PDF card no. 83-1993).[8] The crystal structure is reported to be monoclinic.[9]

### Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **ammonium niobate(V) oxalate hydrate** exhibits characteristic absorption bands corresponding to N-H, O-H, C=O, C-C, and Nb=O vibrations.[10][11]



Wavenumber (cm <sup>-1</sup> )	Assignment
3442, 3212	Crystallization water (O-H stretching)[10]
1714 - 1241	Oxalic and oxalate groups coordinated to Nb[10]
889	Nb=O bond[10]
793	Oxalate groups[10]

# **Quantitative Data Summary**

The following table summarizes key quantitative data for **ammonium niobate(V) oxalate hydrate**.

Property	Value	Reference	
Molecular Formula	(NH4)3NbO(C2O4)3·H2O or NH4[NbO(C2O4)2(H2O)2]·nH2O	[1][12]	
Molecular Weight	~302.98 g/mol (anhydrous)		
Melting Point	122 °C (decomposes)	[6][13][14][15]	
Niobium Content	≥ 22%	[6]	
Crystal System	Monoclinic		

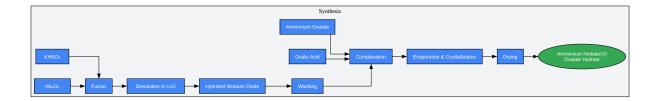
Thermal Decomposition Data (in Argon atmosphere)[7]

Decomposition Step	Temperature Range (°C)	Mass Loss (%)	Released Species
1	98 - 145	4.3	H₂O (humidity)
2	181 - 223	8.4	NH3, CO2
3	244 - 301	57.3	H <sub>2</sub> O, CO, CO <sub>2</sub> , NH <sub>3</sub>
4	600 - 630	3.02	CO <sub>2</sub>



# Visualizing the Workflow

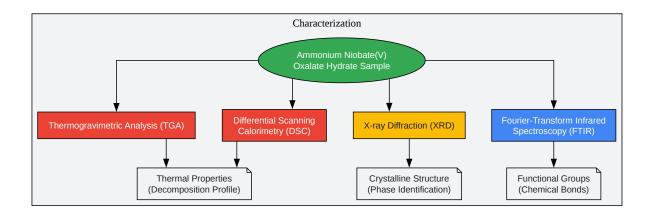
The following diagrams illustrate the synthesis and characterization workflows for **ammonium niobate(V) oxalate hydrate**.



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Caption: Synthesis workflow for ammonium niobate(V) oxalate hydrate.





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Caption: Characterization workflow for ammonium niobate(V) oxalate hydrate.

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